molecular formula C18H34O4 B14210508 (10S)-7,10-Dihydroxyoctadec-8-enoic acid CAS No. 796055-35-1

(10S)-7,10-Dihydroxyoctadec-8-enoic acid

Cat. No.: B14210508
CAS No.: 796055-35-1
M. Wt: 314.5 g/mol
InChI Key: IPRLELFMTNDNMN-BHWOMJMDSA-N
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Description

(10S)-7,10-Dihydroxyoctadec-8-enoic acid is a hydroxylated unsaturated fatty acid characterized by an 18-carbon chain with hydroxyl groups at positions 7 and 10, a double bond at position 8, and an S-configuration at the C10 hydroxyl group. This compound is structurally related to oxylipins, a class of oxygenated fatty acids involved in signaling and stress responses in plants and animals . Its biosynthesis likely involves enzymatic oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic or linolenic acid, through pathways mediated by lipoxygenases (LOXs) or cytochrome P450 enzymes.

Properties

CAS No.

796055-35-1

Molecular Formula

C18H34O4

Molecular Weight

314.5 g/mol

IUPAC Name

(10S)-7,10-dihydroxyoctadec-8-enoic acid

InChI

InChI=1S/C18H34O4/c1-2-3-4-5-6-8-11-16(19)14-15-17(20)12-9-7-10-13-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22)/t16-,17?/m0/s1

InChI Key

IPRLELFMTNDNMN-BHWOMJMDSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C=CC(CCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCC(C=CC(CCCCCC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10S)-7,10-Dihydroxyoctadec-8-enoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at specific positions. The reaction conditions often include an aqueous medium with controlled pH and temperature to optimize enzyme activity .

Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, such as the use of osmium tetroxide (OsO4) as a catalyst for the dihydroxylation of oleic acid. This method requires careful handling of reagents and control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: (10S)-7,10-Dihydroxyoctadec-8-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (10S)-7,10-Dihydroxyoctadec-8-enoic acid is used as a precursor in the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound is studied for its role in cellular signaling and metabolism. It is known to modulate the activity of certain enzymes and receptors, making it a valuable tool in biochemical studies .

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its ability to modulate immune responses and inhibit the growth of pathogenic microorganisms .

Industry: In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its biocompatibility and biodegradability make it an attractive alternative to traditional petrochemical-based products .

Mechanism of Action

The mechanism of action of (10S)-7,10-Dihydroxyoctadec-8-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and double bond in its structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of target proteins. For example, it can inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare (10S)-7,10-Dihydroxyoctadec-8-enoic acid with analogous hydroxy/hydroperoxy fatty acids, emphasizing structural, functional, and biosynthetic differences.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Hydroxyl/Peroxy Groups Double Bonds Key Biosynthetic Pathway Biological Role Reference
This compound C₁₈H₃₄O₄ 7(S)-OH, 10(S)-OH 8 PUFA oxidation Anti-inflammatory? N/A
13(S)-HODE (Hydroxyoctadecadienoic acid) C₁₈H₃₂O₃ 13(S)-OH 9,11 LOX-mediated oxidation Pro-inflammatory signaling
9(S)-HPOT (Hydroperoxyoctadecatrienoic acid) C₁₈H₃₀O₄ 9(S)-OOH 10,12,15 LOX activity Precursor to jasmonates
10-Undecenoic Acid C₁₁H₂₀O₂ None (carboxyl group) 10 Industrial synthesis Antifungal agent

Key Comparisons

Hydroxylation Patterns and Stereochemistry Unlike 13(S)-HODE, which has a single hydroxyl group at C13, this compound features two hydroxyl groups at C7 and C10. This dihydroxy structure may enhance its polarity and interaction with cellular receptors compared to mono-hydroxy analogs . The S-configuration at C10 aligns with stereospecific LOX or cytochrome P450 activity, similar to 9(S)-HPOT’s S-configuration at C9 .

Double Bond Position and Chain Length The C8 double bond in the target compound distinguishes it from 13(S)-HODE (C9,11 double bonds) and 9(S)-HPOT (C10,12,15 double bonds). This structural variation likely affects membrane fluidity and enzymatic recognition . 10-Undecenoic acid, an 11-carbon monounsaturated fatty acid, lacks hydroxyl groups but shares antifungal properties, suggesting functional divergence based on chain length and oxygenation .

Biosynthetic Pathways 13(S)-HODE and 9(S)-HPOT are derived from linoleic and linolenic acid, respectively, via LOX pathways. In contrast, this compound may involve dual oxidation steps (e.g., sequential LOX and CYP450 activity) to introduce two hydroxyl groups .

10-Undecenoic acid’s industrial use as an antifungal agent highlights how chain length and carboxyl groups (vs. hydroxyls) dictate functionality .

Research Findings and Gaps

  • Anti-Microbial Potential: Preliminary studies on dihydroxy fatty acids suggest activity against Gram-positive bacteria, but this compound remains understudied compared to 13(S)-HODE and 10-Undecenoic acid .
  • Structural Modeling: Computational studies indicate that the dual hydroxyl groups in the target compound may form hydrogen bonds with lipid-binding proteins, enhancing its signaling specificity over mono-hydroxy analogs .
  • Synthesis Challenges : The compound’s stereospecificity and multiple functional groups complicate chemical synthesis, necessitating enzymatic methods similar to those used for 9(S)-HPOT .

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